

# Discovery and Synthesis of BMS-960: A Technical Guide

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## Compound of Interest

Compound Name: BMS-960

Cat. No.: B606276

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## Introduction

**BMS-960** is a potent and selective agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1). [1][2][3] S1P1 is a G-protein coupled receptor that plays a critical role in regulating lymphocyte trafficking, endothelial barrier function, and vascular development. Agonism of S1P1 leads to the internalization of the receptor, which in turn sequesters lymphocytes in the lymph nodes, preventing their infiltration into peripheral tissues. This mechanism of action makes S1P1 a compelling target for the treatment of autoimmune diseases such as multiple sclerosis and inflammatory bowel disease. **BMS-960**, an isoxazole-containing compound, has been developed as a therapeutic candidate within this class. This technical guide provides an in-depth overview of the discovery, pharmacological properties, and stereospecific synthesis of **BMS-960**.

## Pharmacological Profile

**BMS-960** is characterized by its high potency and selectivity for the human S1P1 receptor. The primary measure of its activity is the half-maximal effective concentration (EC50) in functional assays, which indicates the concentration of the compound required to elicit 50% of the maximal response.

Receptor	Assay Type	EC50 (nM)
Human S1P1	[35S]GTPyS Binding Assay	3.5[4]

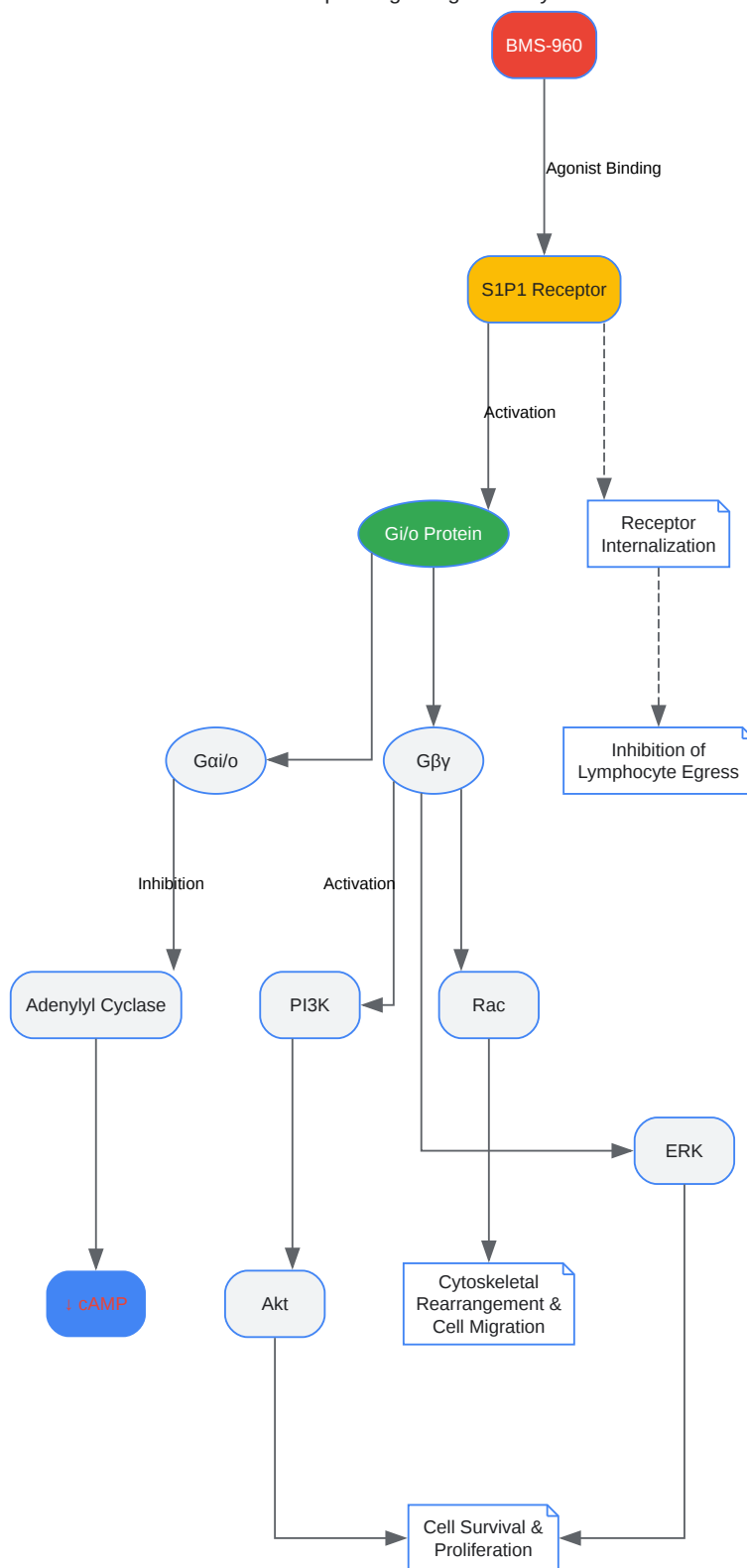
Table 1: In Vitro Potency of **BMS-960** at the Human S1P1 Receptor

The selectivity of **BMS-960** for S1P1 over other S1P receptor subtypes is a critical aspect of its pharmacological profile, as activity at other subtypes, particularly S1P3, has been associated with adverse cardiovascular effects. While specific EC50 values for **BMS-960** at other S1P receptor subtypes are not publicly available in the searched literature, its description as a "selective" S1P1 receptor agonist implies significantly lower potency at S1P2, S1P3, S1P4, and S1P5.

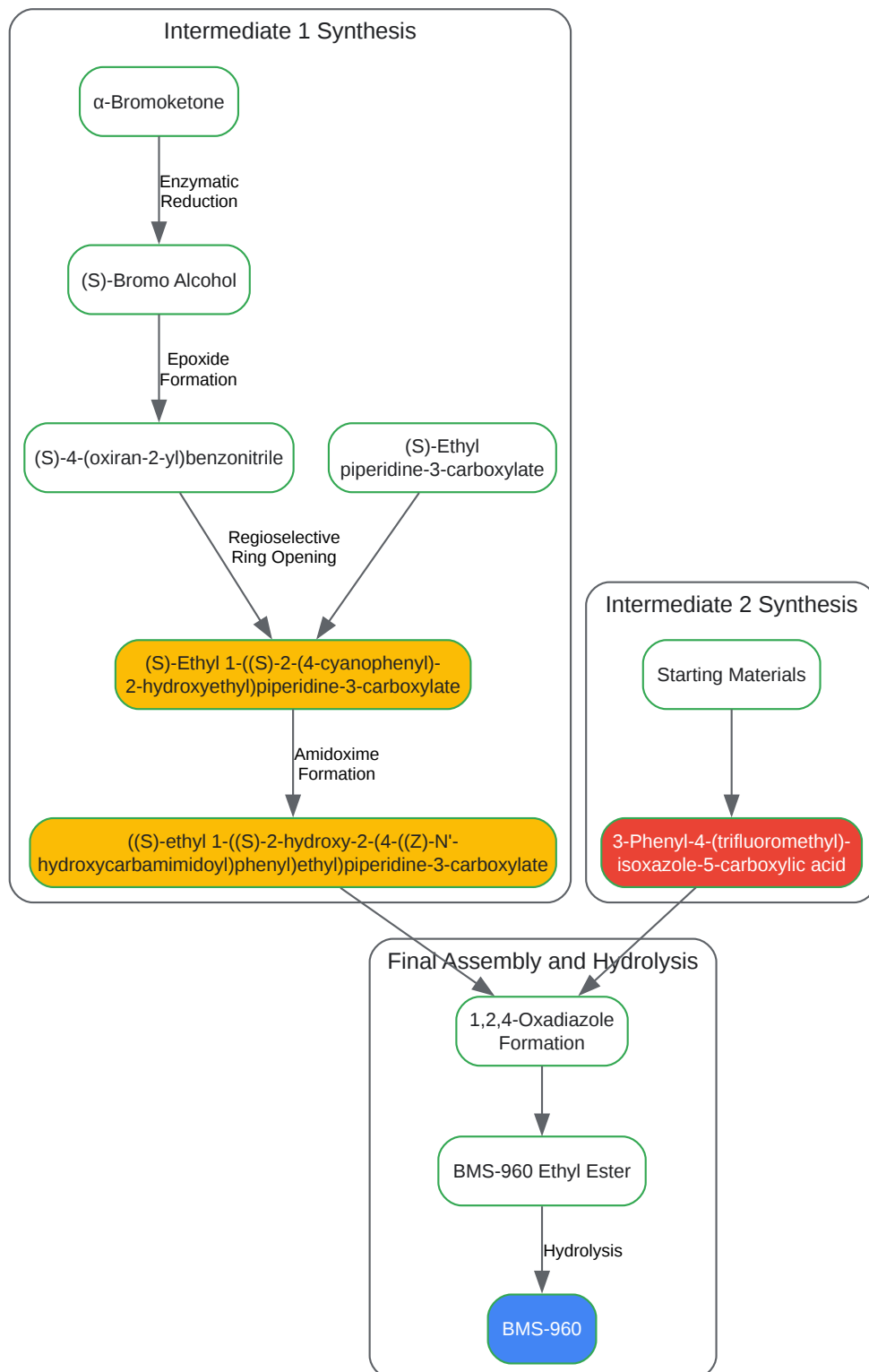
## Signaling Pathway and Mechanism of Action

The mechanism of action of **BMS-960** is initiated by its binding to the S1P1 receptor, which is primarily coupled to the Gi/o family of G-proteins. This interaction triggers a cascade of intracellular signaling events.

## S1P1 Receptor Signaling Pathway



## Convergent Synthesis of BMS-960

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